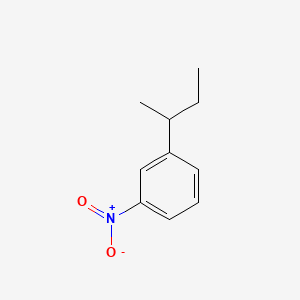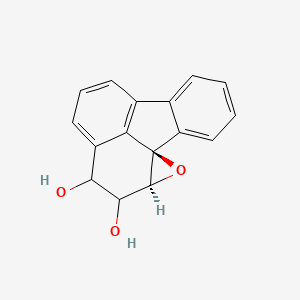
syn-2,3-Dihydroxy-1,10b-epoxy-1,2,3-trihydrofluoranthene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
syn-2,3-Dihydroxy-1,10b-epoxy-1,2,3-trihydrofluoranthene is a complex organic compound characterized by its unique molecular structure. It contains multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research .
Preparation Methods
The synthesis of syn-2,3-Dihydroxy-1,10b-epoxy-1,2,3-trihydrofluoranthene typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for achieving high yields and purity . Industrial production methods may involve large-scale reactions with optimized conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
syn-2,3-Dihydroxy-1,10b-epoxy-1,2,3-trihydrofluoranthene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of applications in scientific research. In chemistry, it is used as a model compound to study reaction mechanisms and the behavior of aromatic systems. In biology and medicine, it may be investigated for its potential biological activities and interactions with biomolecules. Industrial applications could include its use as an intermediate in the synthesis of more complex molecules .
Mechanism of Action
The mechanism of action of syn-2,3-Dihydroxy-1,10b-epoxy-1,2,3-trihydrofluoranthene involves its interaction with molecular targets such as enzymes and receptors. The pathways involved may include the modulation of oxidative stress and the inhibition of specific enzymatic activities. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
Compared to other similar compounds, syn-2,3-Dihydroxy-1,10b-epoxy-1,2,3-trihydrofluoranthene stands out due to its unique combination of functional groups and aromatic rings. Similar compounds include other epoxy and dihydroxy derivatives of polycyclic aromatic hydrocarbons. The presence of both hydroxyl and epoxy groups in this compound provides distinct chemical properties and reactivity .
Properties
CAS No. |
83349-66-0 |
|---|---|
Molecular Formula |
C16H12O3 |
Molecular Weight |
252.26 g/mol |
IUPAC Name |
(1R,3S)-2-oxapentacyclo[8.6.1.01,3.06,17.011,16]heptadeca-6,8,10(17),11,13,15-hexaene-4,5-diol |
InChI |
InChI=1S/C16H12O3/c17-13-10-6-3-5-9-8-4-1-2-7-11(8)16(12(9)10)15(19-16)14(13)18/h1-7,13-15,17-18H/t13?,14?,15-,16+/m0/s1 |
InChI Key |
XFISQOLBVZLENT-SSHXOBKSSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=C4[C@@]25[C@@H](O5)C(C(C4=CC=C3)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C25C(O5)C(C(C4=CC=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-Dimethylphenyl)-2-[(3-methoxyphenyl)(methylsulfonyl)amino]acetamide](/img/structure/B14165907.png)
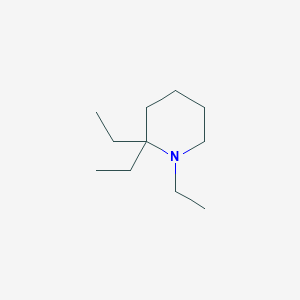
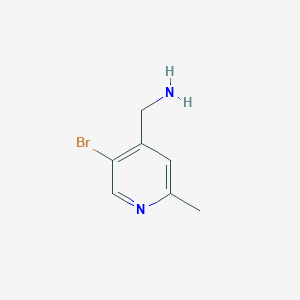
![2-(3,4-dimethoxyphenyl)-N-[3-[4-[3-[[2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl]amino]propyl]piperazin-1-yl]propyl]quinoline-4-carboxamide](/img/structure/B14165921.png)
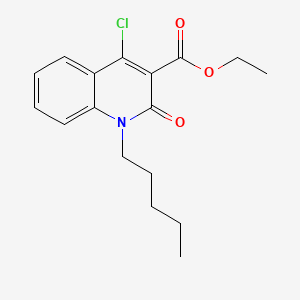
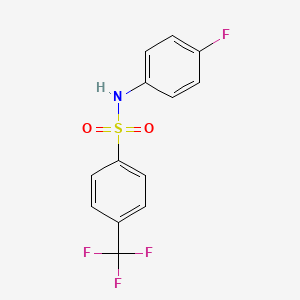
![tetracyclo[6.2.1.13,6.02,7]dodec-9-en-4-one](/img/structure/B14165934.png)
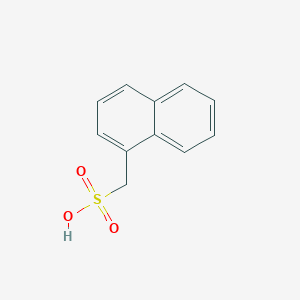


![(2Z)-N-(2-methoxyphenyl)-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B14165962.png)
![Acetic acid;hexane-1,6-diamine;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane](/img/structure/B14165984.png)
![methyl 2-[(4-fluorophenyl)sulfonylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B14165991.png)
